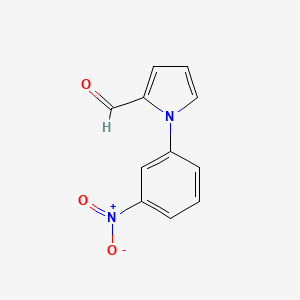

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Nitrophenyl)-1H-Pyrrole-2-Carbaldehyde (NPPC) is a heterocyclic compound derived from pyrrole with a nitrophenyl substituent. It is a colorless solid with a molecular formula of C10H7NO4 and a molecular weight of 201.17 g/mol. NPPC has been studied extensively in the scientific literature due to its potential applications in organic synthesis, drug design, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis of Schiff Bases

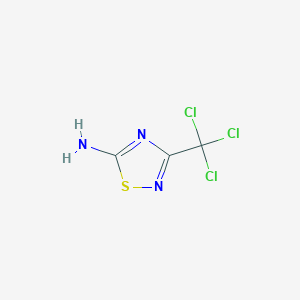

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde: is a valuable precursor in the synthesis of Schiff bases, which are formed by the condensation reaction with primary amines . These compounds have a wide range of applications, including their use as ligands in coordination chemistry, catalysts in organic synthesis, and potential applications in bioinorganic chemistry.

Catalysis

This compound can act as an intermediate in the preparation of catalysts used in various chemical reactions. Its nitro group can be reduced to an amine, which can then be used to form complexes with metals, facilitating catalytic processes .

Medicinal Chemistry

In medicinal chemistry, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be utilized to synthesize compounds with potential antibacterial properties. The nitro group is a key functional group that can be transformed into various derivatives with biological activity .

Materials Science

The compound’s structural motif is useful in materials science, particularly in the development of organic semiconductors and conductive polymers. Its aromatic and heterocyclic components make it a candidate for creating pi-conjugated systems .

Environmental Science

In environmental science, derivatives of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be explored for their ability to bind to heavy metals or organic pollutants, aiding in the detection and removal of these substances from the environment .

Analytical Chemistry

This compound can be used in analytical chemistry as a standard or reagent for the development of analytical methods. Its distinct spectroscopic properties allow for its use in UV-visible spectroscopy and other analytical techniques to identify or quantify substances .

Industrial Processes

In industrial processes, the reduction of nitro compounds to amines is a critical step in the synthesis of dyes, pigments, and pharmaceuticals1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can serve as a substrate in the development of new reduction methodologies, which are more environmentally friendly and cost-effective .

Asymmetric Synthesis

The chiral center near the nitro group in 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be exploited in asymmetric synthesis to create optically active compounds. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(3-nitrophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFWIANLJTWYNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346436 |

Source

|

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

85841-67-4 |

Source

|

| Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

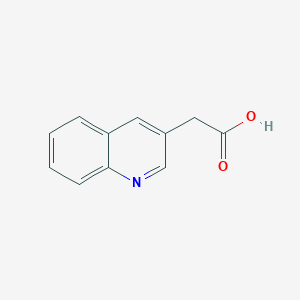

![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)